2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrole ring, a triazole ring, and a nitrophenyl group
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-31-18-6-4-5-15(13-18)20-23-24-21(26(20)25-11-2-3-12-25)32-14-19(28)22-16-7-9-17(10-8-16)27(29)30/h2-13H,14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVZSLLJXZAZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved by reacting 3-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Introduction of the Pyrrole Ring: The next step involves the introduction of the pyrrole ring. This can be done by reacting the triazole intermediate with pyrrole in the presence of a suitable catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the triazole-pyrrole intermediate with a thiol reagent, such as thiourea, under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride and 4-nitroaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or nitrophenyl groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
This compound features several significant structural components:
- Triazole Ring : Known for its diverse biological activities, particularly in antifungal and anticancer applications.
- Pyrrole Ring : Enhances reactivity and biological interactions.
- Methoxyphenyl and Nitrophenyl Groups : Contribute to the overall pharmacological profile and influence solubility and binding affinity.
The molecular formula is with a molecular weight of approximately 447.5 g/mol.
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity against various strains of bacteria and fungi. The triazole derivatives are recognized for their efficacy in inhibiting microbial growth due to their ability to interfere with cell membrane synthesis and function.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| This compound | 31.25 | Strong |
| Standard Antibiotics (e.g., Ampicillin) | 15 | Moderate |
Enzyme Inhibition
Recent studies indicate that this compound can inhibit key enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis; inhibition can lead to antiproliferative effects in cancer cells.
- Enoyl ACP Reductase : Involved in fatty acid biosynthesis; inhibition can disrupt lipid metabolism in pathogenic bacteria.
Molecular docking studies have revealed strong binding interactions with these enzymes, suggesting a potential mechanism of action through competitive inhibition at active sites.
Anticancer Potential
Preliminary evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Doxorubicin |
| A549 (Lung Cancer) | 10.0 | Doxorubicin |
These results suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms and potential therapeutic applications.
Study 1: Antibacterial Activity
In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study compared the compound's MIC values against standard antibiotics, highlighting its potential as an alternative treatment for resistant bacterial strains.
Study 2: Anticancer Efficacy
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxicity of the compound. The results indicated that it could inhibit cell proliferation effectively, especially in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazole and pyrrole rings suggests potential interactions with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl}acetamide .
- **Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
- **1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Uniqueness
The uniqueness of 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. Its structure includes a triazole ring, a pyrrole ring, and methoxy and nitrophenyl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1ccc(NC(=O)CSc2nnc(-c3cccc(OC)c3)n2-n2cccc2)cc1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and aldehydes.
- Introduction of the Pyrrole Ring : Accomplished via condensation reactions with pyrrole derivatives.
- Attachment of Functional Groups : The methoxyphenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
- Final Coupling : The triazole derivative is coupled with N-(4-nitrophenyl)acetamide under specific conditions to yield the final product.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa .
The mechanism involves the inhibition of DNA synthesis and the disruption of cell wall integrity due to the formation of reactive intermediates .
Anti-inflammatory Activity
The compound has also been studied for its potential as an anti-inflammatory agent. It appears to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammation pathways. The selectivity towards COX-II over COX-I suggests a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated various triazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Anti-inflammatory Efficacy in Animal Models : In vivo studies demonstrated that administration of triazole derivatives led to significant reductions in inflammation markers in animal models of arthritis, suggesting their potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
